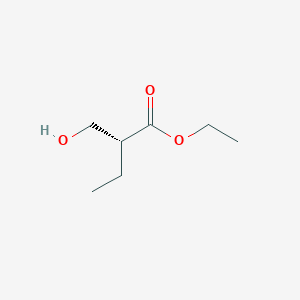
Ethyl (2R)-2-(hydroxymethyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2R)-2-(hydroxymethyl)butanoate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes an ethyl group, a hydroxymethyl group, and a butanoate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (2R)-2-(hydroxymethyl)butanoate can be synthesized through esterification reactions. One common method involves the reaction of (2R)-2-(hydroxymethyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of ester groups into various organic compounds . These systems offer advantages such as improved reaction control, scalability, and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2R)-2-(hydroxymethyl)butanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: (2R)-2-(carboxymethyl)butanoic acid.
Reduction: (2R)-2-(hydroxymethyl)butanol.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (2R)-2-(hydroxymethyl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl (2R)-2-(hydroxymethyl)butanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of (2R)-2-(hydroxymethyl)butanoic acid and ethanol. These products can then participate in various metabolic pathways, influencing cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (2S)-2-(hydroxymethyl)butanoate: The enantiomer of ethyl (2R)-2-(hydroxymethyl)butanoate, differing in the spatial arrangement of the hydroxymethyl group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (2R)-2-(hydroxymethyl)pentanoate: Similar structure but with a longer carbon chain in the backbone.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties. Its (2R) configuration can lead to different biological activities and interactions compared to its (2S) enantiomer.
Propiedades
Número CAS |
87884-38-6 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
ethyl (2R)-2-(hydroxymethyl)butanoate |
InChI |
InChI=1S/C7H14O3/c1-3-6(5-8)7(9)10-4-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |
Clave InChI |
TWLWLMUHNWWUTE-ZCFIWIBFSA-N |
SMILES isomérico |
CC[C@H](CO)C(=O)OCC |
SMILES canónico |
CCC(CO)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Fluoromethoxy)methyl]benzoic acid](/img/structure/B14391915.png)
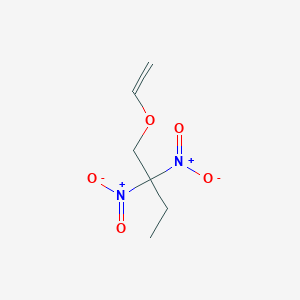
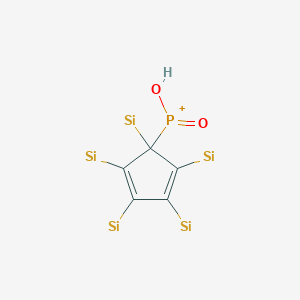

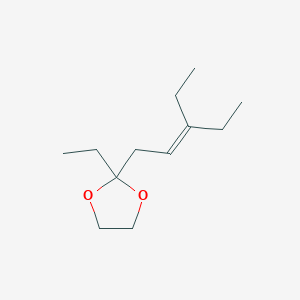
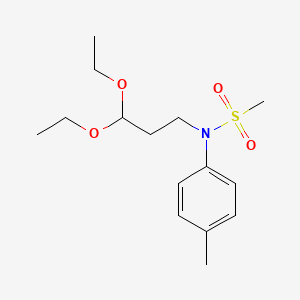
![2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione](/img/structure/B14391949.png)

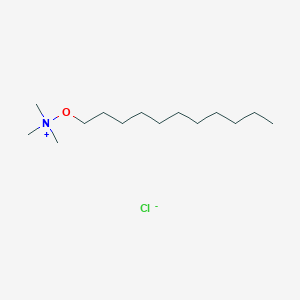
![Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate](/img/structure/B14391959.png)
![1-[(Diphenylmethylidene)amino]cyclopentane-1-carbonitrile](/img/structure/B14391965.png)
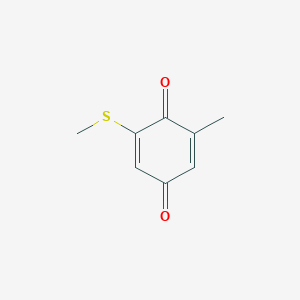
![Methyl 4-bromo-2-[(2-fluoroethoxy)imino]-3-oxobutanoate](/img/structure/B14391976.png)

